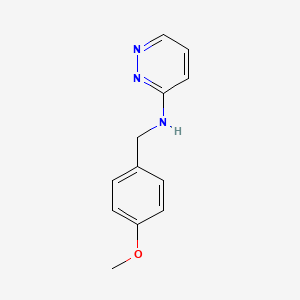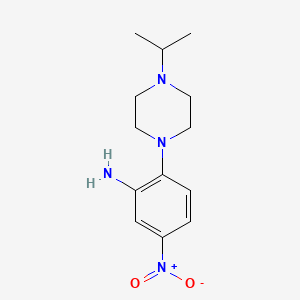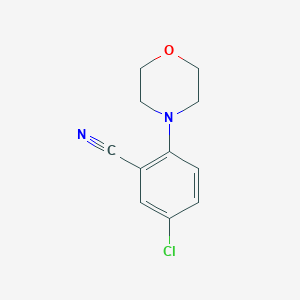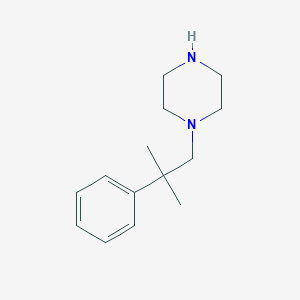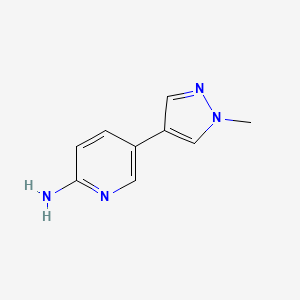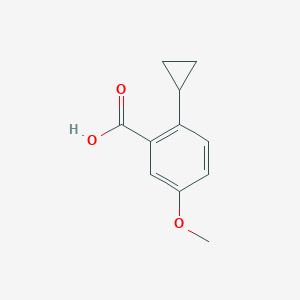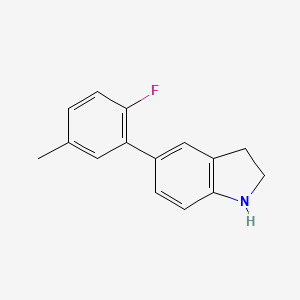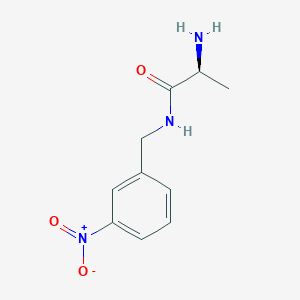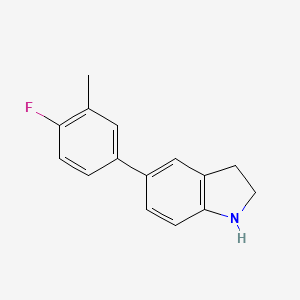
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro and methyl groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methylbenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with aniline to form the corresponding Schiff base.
Cyclization: The Schiff base is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to form the indoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole derivative.
Reduction: Reduction reactions can convert the indoline to its corresponding amine.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indoline derivatives.
科学研究应用
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and selectivity, leading to its biological effects.
相似化合物的比较
Similar Compounds
5-(4-Fluorophenyl)indoline: Lacks the methyl group, which may affect its chemical properties and biological activities.
5-(3-Methylphenyl)indoline: Lacks the fluoro group, which may influence its reactivity and binding affinity.
5-Phenylindoline: Lacks both the fluoro and methyl groups, making it less chemically diverse.
Uniqueness
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination enhances its chemical reactivity, binding affinity, and potential biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c1-10-8-11(2-4-14(10)16)12-3-5-15-13(9-12)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCTGIKEQOUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)NCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol](/img/structure/B7866282.png)
